BenchChemオンラインストアへようこそ!

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Synthetic Chemistry Process Optimization Cost-Efficiency

This (E)-configured α,β-unsaturated carboxylic acid HCl salt is the critical intermediate for dacomitinib API synthesis, enabling a 57.5% total yield—an 11.5% improvement over alternative routes. The (E)-stereochemistry is mandatory for correct amide bond formation; the (Z)-isomer introduces a stereochemical impurity affecting drug safety/efficacy. Also serves as Dacomitinib Impurity 4 reference standard for ANDA method validation, system suitability, and stability testing. Supplied as white to off-white solid. Request quote for bulk or GMP-grade.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 197892-69-6
Cat. No. B3024206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride
CAS197892-69-6
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC=CC(=O)O.Cl
InChIInChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H/b5-4+;
InChIKeyDSQHWBRYZUFZDY-FXRZFVDSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride: A Critical Dacomitinib Intermediate


(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride (CAS 197892-69-6) is a piperidine derivative and a hydrochloride salt . Its primary and documented application is as a pivotal intermediate in the synthesis of dacomitinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat metastatic non-small cell lung cancer (NSCLC) [1]. The compound is characterized by an (E)-configured α,β-unsaturated carboxylic acid moiety, which is essential for its role in forming the active pharmaceutical ingredient (API) [2]. It is typically supplied as a white to off-white solid with a purity of ≥97% .

Why Generic Analogs of (E)-4-(Piperidin-1-yl)but-2-enoic Acid Hydrochloride Are Not Interchangeable


The utility of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is not defined by its core piperidine structure but by its specific functional groups and stereochemistry. Generic substitution with structurally similar piperidine derivatives or different salt forms is not feasible due to the precise requirements of its downstream application. The (E)-configuration of the double bond is a strict requirement for the final amide coupling step in dacomitinib synthesis, and the hydrochloride salt form is selected for its enhanced water solubility and stability, which are critical for handling and processing during the multi-step manufacturing of the API . Furthermore, this specific compound is defined as a key impurity in the dacomitinib manufacturing process, making its identification and procurement essential for regulatory compliance and analytical method development [1].

Quantified Evidence for Selecting (E)-4-(Piperidin-1-yl)but-2-enoic Acid Hydrochloride over Alternatives


Synthesis Yield and Cost-Efficiency: Crotonic Acid vs. Alkyl Crotonate Route

A 2025 study demonstrated a novel synthetic route for the target compound starting from inexpensive crotonic acid, as opposed to the more expensive alkyl crotonate esters used in prior methods. This improved method achieved a total yield of 57.5% over three stages, offering a cost-effective alternative for producing the key dacomitinib intermediate [1].

Synthetic Chemistry Process Optimization Cost-Efficiency

Stereochemical Requirement: (E)-Isomer vs. (Z)-Isomer for Bioactive Dacomitinib

The (E)-configuration of the target compound's α,β-unsaturated carboxylic acid moiety is a critical structural feature. The final drug substance, dacomitinib, is defined by its chemical name, which includes the "(E)-N-...-4-(piperidin-1-yl)but-2-enamide" group [1]. Substitution with the (Z)-isomer would result in a different stereoisomer, which would not conform to the defined structure of the approved API and could exhibit altered biological activity or be considered an unwanted impurity.

Medicinal Chemistry Drug Synthesis Stereochemistry

Form Selection: Hydrochloride Salt vs. Free Base for Improved Solubility

The hydrochloride salt form (CAS 197892-69-6) of the target compound is specifically chosen for its superior physicochemical properties over the free base (CAS 4705-43-5). As a hydrochloride salt, it is typically more soluble in water, which enhances its processability and bioavailability for pharmaceutical manufacturing . The hydrochloride form also offers greater stability, making it more suitable for handling and storage compared to its non-salt counterpart .

Formulation Pre-formulation Pharmaceutical Processing

Analytical and Regulatory Relevance: Defined Impurity Standard

The target compound is explicitly categorized as "Dacomitinib Impurity 4" and is supplied with detailed characterization data compliant with regulatory guidelines. It is intended for use in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) and commercial production of dacomitinib [1]. The hydrochloride salt is the defined reference standard for this impurity [1].

Analytical Chemistry Quality Control Regulatory Affairs

Primary Application Scenarios for (E)-4-(Piperidin-1-yl)but-2-enoic Acid Hydrochloride (CAS 197892-69-6)


Process Chemistry: Cost-Effective Synthesis of Dacomitinib

The 2025 synthetic method provides a compelling reason for procurement. Using this specific intermediate enables a cost-effective, three-stage synthesis of the dacomitinib side chain with a 57.5% total yield from inexpensive crotonic acid [1]. This route offers a quantifiable 11.5% yield advantage over a previously published alternative [1].

Analytical Development: Impurity Profiling for Generic Dacomitinib

This compound is required as a reference standard (Dacomitinib Impurity 4) for developing and validating HPLC or UPLC methods for dacomitinib API and drug product. It is essential for establishing system suitability, determining relative response factors, and quantifying this specific impurity during release and stability testing to meet ANDA filing requirements [2].

Quality Control: Ensuring Correct Stereochemistry in API Manufacturing

The procurement of the (E)-isomer hydrochloride salt is essential to ensure the correct stereochemistry is installed during the final amide bond formation of dacomitinib [3]. Use of the (Z)-isomer would introduce a stereochemical impurity, potentially affecting the drug's safety and efficacy profile, which is a critical quality attribute in pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.